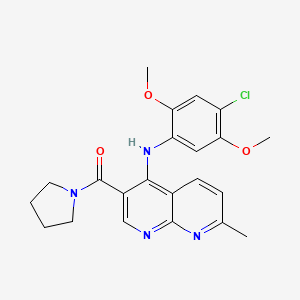

(4-((4-Chloro-2,5-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

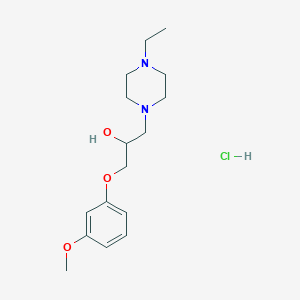

The compound (4-((4-Chloro-2,5-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic hallucinogen . It is commonly found in the form of impregnated blotting paper as well as a powder, liquid, and tablets .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 4-chloro-2,5-dimethoxyphenyl group, a 7-methyl-1,8-naphthyridin-3-yl group, and a pyrrolidin-1-yl group .Scientific Research Applications

Molecular Interaction Studies :

- A study explored the molecular interaction of a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), which is a potent and selective antagonist for the CB1 cannabinoid receptor. This research provides insights into the conformational analysis, energetic stability, and pharmacophore models for CB1 receptor ligands, which may have implications for the compound (Shim et al., 2002).

Inverse Agonist Characteristics :

- Another study examined the effects of SR141716A, a compound related to the one , demonstrating its characteristics as an inverse agonist at the human cannabinoid CB1 receptor. This research contributes to understanding the receptor binding and activity profile, which could be relevant to the compound of interest (Landsman et al., 1997).

Antimicrobial and Anticancer Potential :

- Research on novel pyrazole derivatives with structural similarities to the compound revealed potential antimicrobial and anticancer activities. These findings suggest possible biomedical applications for compounds with similar structures (Hafez et al., 2016).

Synthetic Applications :

- Studies have been conducted on the synthesis of various heterocyclic compounds, including naphthyridines, pyrrolidinones, and pyridines, which are structurally related to the compound . These synthetic routes and methods could be applicable to the synthesis of (4-((4-Chloro-2,5-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone, potentially offering insights into its chemical properties and potential applications (Michael et al., 1990), (Mehdipour‐Ataei et al., 2005).

Chemical Properties and Analysis :

- Detailed studies on the chemical properties, including molecular structure and conformational analysis of related compounds, have been conducted. These studies offer valuable information on the chemical behavior and potential applications of the compound (Huang et al., 2021).

Mechanism of Action

This compound is a hallucinogen with actions on the central nervous system mediated predominantly through receptors of the neurotransmitter serotonin . Its actions on the nervous system and effects in animals and humans are comparable to those of the hallucinogenic amphetamines DOB, DOM, and 2,5-dimethoxy-4-iodoamphetamine (DOI) .

Safety and Hazards

This compound poses a risk to public health and society and has no therapeutic use recognized by any Party . The effects in humans included tonic–clonic seizures, agitation, hyperthermia, aggression, and visual hallucinations . It has a long duration of action and the hallucinatory effects have been reported to last 12–24 hours .

Future Directions

The future directions of this compound are uncertain. It is currently listed in Schedule I of the 1971 Convention on Psychotropic Substances due to its hallucinogenic properties and potential for abuse . It’s important to note that the use of this compound is unlikely to result in dependence, similar to other serotonergic hallucinogens such as LSD and psilocybin .

Properties

IUPAC Name |

[4-(4-chloro-2,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3/c1-13-6-7-14-20(26-17-11-18(29-2)16(23)10-19(17)30-3)15(12-24-21(14)25-13)22(28)27-8-4-5-9-27/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIPKWIUQHAHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3OC)Cl)OC)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)

![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929534.png)

![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)benzamide](/img/structure/B2929538.png)

![Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride](/img/structure/B2929541.png)

![N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2929544.png)

![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2929547.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2929549.png)